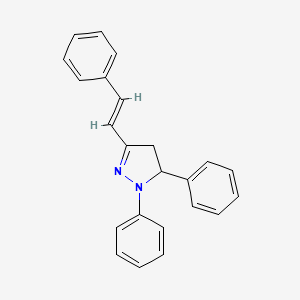

1,5-Diphenyl-3-styryl-2-pyrazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-diphenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2/c1-4-10-19(11-5-1)16-17-21-18-23(20-12-6-2-7-13-20)25(24-21)22-14-8-3-9-15-22/h1-17,23H,18H2/b17-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDHRDBQAPBSAF-WUKNDPDISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C=CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(N(N=C1/C=C/C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325150-61-6 | |

| Record name | 4,5-Dihydro-1,5-diphenyl-3-[(1E)-2-phenylethenyl]-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325150-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Synthesis of 1,5-Diphenyl-3-styryl-2-pyrazoline from Chalcone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,5-Diphenyl-3-styryl-2-pyrazoline, a styryl pyrazoline derivative of significant interest in medicinal chemistry. The synthesis involves a two-step process commencing with the Claisen-Schmidt condensation to form the chalcone precursor, 1,5-Diphenylpenta-1,4-dien-3-one (dibenzalacetone), followed by a cyclocondensation reaction with phenylhydrazine. This document details the experimental protocols, reaction mechanisms, and spectral characterization of the synthesized compounds.

Synthesis Methodology

The synthesis of this compound is achieved through a well-established two-step synthetic route. The first step involves the base-catalyzed aldol condensation of benzaldehyde and acetone to yield the α,β-unsaturated ketone, 1,5-Diphenylpenta-1,4-dien-3-one. The subsequent and final step is the cyclization of this chalcone with phenylhydrazine in an acidic medium to form the pyrazoline ring.

Experimental Protocols

Step 1: Synthesis of 1,5-Diphenylpenta-1,4-dien-3-one (Dibenzalacetone)

This procedure follows the principles of the Claisen-Schmidt condensation.

-

Reagents and Materials:

-

Benzaldehyde

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Beaker

-

Büchner funnel and filter paper

-

-

Procedure:

-

A solution of sodium hydroxide is prepared by dissolving NaOH in distilled water, followed by the addition of ethanol.

-

In a separate flask, a mixture of benzaldehyde and acetone is prepared.

-

The benzaldehyde-acetone mixture is added dropwise to the stirred NaOH solution at room temperature.

-

The reaction mixture is stirred for a specified period, during which a yellow precipitate of dibenzalacetone forms.

-

The precipitate is collected by vacuum filtration using a Büchner funnel.

-

The crude product is washed with cold water to remove excess base and other water-soluble impurities.

-

The product is then recrystallized from a suitable solvent, such as ethanol, to yield purified 1,5-Diphenylpenta-1,4-dien-3-one.

-

Step 2: Synthesis of this compound

This step involves the cyclocondensation of the synthesized chalcone with phenylhydrazine.

-

Reagents and Materials:

-

1,5-Diphenylpenta-1,4-dien-3-one (from Step 1)

-

Phenylhydrazine

-

Glacial acetic acid

-

Ethanol

-

Reflux condenser

-

Heating mantle

-

Beaker

-

Ice bath

-

-

Procedure:

-

1,5-Diphenylpenta-1,4-dien-3-one and phenylhydrazine are dissolved in a mixture of ethanol and glacial acetic acid in a round-bottom flask.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and then poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude this compound is purified by recrystallization from an appropriate solvent, such as ethanol.

-

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1,5-Diphenylpenta-1,4-dien-3-one | C₁₇H₁₄O | 234.29 | Pale yellow crystalline solid |

| This compound | C₂₃H₂₀N₂ | 324.42 | Yellow solid |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals |

| FTIR (cm⁻¹) | ~1597 (C=N stretching of pyrazoline ring), ~1497, 1450 (aromatic C=C stretching), ~988 (trans HC=CH). The absence of a C=O band from the chalcone precursor is a key indicator of successful cyclization.[1] |

| ¹H NMR (δ ppm) | Signals corresponding to the pyrazoline ring protons (an ABX system), aromatic protons, and vinyl protons of the styryl group. |

| ¹³C NMR (δ ppm) | Resonances for the carbons of the pyrazoline ring, the styryl group, and the phenyl substituents. A key signal is the C=N carbon of the pyrazoline ring. |

| Mass Spectrometry (m/z) | Molecular ion peak (M⁺) at approximately 324, with a prominent (M+1)⁺ peak at 325.[2] |

Visualizations

Reaction Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Reaction Mechanism

The formation of the pyrazoline ring proceeds via a nucleophilic addition followed by intramolecular cyclization and dehydration.

Caption: Reaction mechanism for pyrazoline formation.

Potential Biological Signaling Pathway: Inhibition of Heme Polymerization

Some styryl pyrazoline derivatives have shown potential antimalarial activity by inhibiting the polymerization of heme in the malaria parasite, Plasmodium falciparum.[1] This pathway is crucial for the parasite's survival as it detoxifies the free heme released from the digestion of host hemoglobin.

Caption: Inhibition of heme polymerization pathway.

Conclusion

The synthesis of this compound from dibenzalacetone is a robust and well-documented process. This guide provides the essential technical details for its preparation and characterization, which are crucial for researchers in the field of synthetic and medicinal chemistry. The potential biological activity of this class of compounds, particularly as antimalarial agents, underscores the importance of further research and development of novel pyrazoline derivatives. The provided experimental protocols and data serve as a valuable resource for such endeavors.

References

An In-Depth Technical Guide on the Photophysical Properties of 1,5-Diphenyl-3-styryl-2-pyrazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 1,5-Diphenyl-3-styryl-2-pyrazoline, a fluorescent heterocyclic compound with growing interest in various scientific fields. This document details the compound's spectral characteristics, summarizes key quantitative data, and outlines the experimental protocols for its analysis.

Introduction

This compound is a pyrazoline derivative known for its significant fluorescence properties. Pyrazoline-based fluorophores are a class of organic compounds that have garnered considerable attention due to their applications as fluorescent probes, organic light-emitting diode (OLED) materials, and chemosensors.[1][2][3] The presence of an extended π-conjugation system in this compound, involving the pyrazoline core and the styryl group, is responsible for its characteristic absorption and emission in the ultraviolet-visible region of the electromagnetic spectrum.[4] This guide focuses on the fundamental photophysical parameters that define the behavior of this molecule upon interaction with light.

Synthesis

The most common and established method for synthesizing this compound is through the cyclocondensation reaction of a chalcone precursor with phenylhydrazine.[5] This reaction typically proceeds via a 1,4-conjugate addition of the hydrazine to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable 2-pyrazoline ring.[5]

Photophysical Data

The photophysical properties of this compound are influenced by its molecular structure and the surrounding environment, particularly the polarity of the solvent. While specific quantitative data for the unsubstituted this compound is not extensively tabulated in a single source, the following table summarizes typical photophysical parameters for closely related 1,3,5-triaryl-2-pyrazoline derivatives, which exhibit similar characteristics. These compounds are known to absorb UV radiation and emit in the blue region of the visible spectrum.[3]

| Photophysical Parameter | Value Range | Solvent(s) | Reference(s) |

| Absorption Maximum (λabs) | ~350 - 400 nm | Various organic solvents | [4] |

| Emission Maximum (λem) | ~420 - 480 nm | Various organic solvents | [6] |

| Molar Extinction Coefficient (ε) | 104 - 105 M-1cm-1 | Acetonitrile, Chloroform | [4] |

| Fluorescence Quantum Yield (Φf) | 0.4 - 0.8 | Chloroform, Toluene | [7] |

| Fluorescence Lifetime (τf) | 2 - 5 ns | Acetonitrile | [4] |

Note: The exact values for this compound may vary depending on the specific experimental conditions and the purity of the compound and solvents. The data presented here are indicative of the expected photophysical behavior based on structurally similar pyrazoline derivatives.

Experimental Protocols

The characterization of the photophysical properties of this compound involves several key experimental techniques.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelength at which the molecule absorbs light most strongly (λabs) and to calculate the molar extinction coefficient (ε).

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is typically employed.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10-3 M) in a spectroscopic grade solvent (e.g., acetonitrile, chloroform, or toluene).

-

Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10-6 to 1 x 10-5 M.

-

-

Measurement:

-

Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 250-500 nm).

-

Use the pure solvent as a blank for baseline correction.

-

The wavelength of maximum absorbance (λabs) is determined from the peak of the absorption spectrum.

-

The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to determine the emission spectrum and the wavelength of maximum emission (λem).

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a sensitive detector is used.

-

Sample Preparation: The same dilute solutions prepared for UV-Visible absorption measurements can be used. The absorbance of the solution at the excitation wavelength should typically be kept below 0.1 to avoid inner filter effects.

-

Measurement:

-

The sample is excited at its absorption maximum (λabs).

-

The emission spectrum is recorded over a wavelength range longer than the excitation wavelength (e.g., 400-600 nm).

-

The wavelength of maximum fluorescence intensity (λem) is determined from the peak of the emission spectrum.

-

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

The fluorescence quantum yield, which represents the efficiency of the fluorescence process, is often determined relative to a well-characterized standard. The Parker-Rees method is a commonly used approach.

-

Standard Selection: A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the sample is chosen. For pyrazolines emitting in the blue region, quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common standard.

-

Procedure:

-

Prepare solutions of both the sample and the standard with absorbances at the excitation wavelength kept below 0.1.

-

Measure the absorbance of both the sample and the standard at the chosen excitation wavelength.

-

Record the corrected fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

The quantum yield of the sample (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Fluorescence Lifetime (τf) Measurement

Fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. It is often measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive and fast detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Procedure:

-

The sample is excited with short pulses of light.

-

The arrival times of the emitted photons are recorded relative to the excitation pulses.

-

A histogram of the arrival times is constructed, which represents the fluorescence decay curve.

-

The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τf).

-

Key Molecular Processes and Workflows

The photophysical properties of this compound are governed by a series of molecular events. The following diagrams illustrate the typical workflow for its synthesis and photophysical characterization, as well as the fundamental process of light absorption and emission.

Caption: Synthesis workflow for this compound.

Caption: Workflow for photophysical characterization.

Caption: Simplified Jablonski diagram of photophysical processes.

Conclusion

This compound exhibits interesting photophysical properties, characterized by strong absorption in the UV region and fluorescence emission in the blue part of the visible spectrum. The methodologies outlined in this guide provide a robust framework for the detailed characterization of this and related pyrazoline derivatives. Further research into the solvatochromic behavior and the influence of substituents on the photophysical properties will undoubtedly expand the applications of this versatile fluorophore in various scientific and technological domains.

References

- 1. Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unveiling a versatile heterocycle: pyrazoline – a review - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08939B [pubs.rsc.org]

- 3. This compound [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrroloquinoline Based Styryl Dyes Doped PMMA, PS, and PS/TiO2 Polymer for Fluorescent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and (fluoro)solvatochromism of two 3-styryl-2-pyrazoline derivatives bearing benzoic acid moiety: A spectral,… [ouci.dntb.gov.ua]

- 7. mdpi.com [mdpi.com]

Unveiling the Multifaceted Mechanism of Action of 1,5-Diphenyl-3-styryl-2-pyrazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diphenyl-3-styryl-2-pyrazoline and its derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action underlying their therapeutic potential. Possessing anti-inflammatory, anticancer, antibacterial, antifungal, and antioxidant properties, these pyrazoline derivatives modulate key cellular signaling pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the intricate molecular interactions, offering a comprehensive resource for researchers in drug discovery and development.

Core Pharmacological Activities and Mechanisms of Action

The therapeutic potential of this compound derivatives stems from their ability to interact with multiple biological targets. The primary mechanisms of action are categorized by their major pharmacological effects.

Anti-inflammatory Activity

The anti-inflammatory properties of these pyrazoline derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX), and to suppress the production of inflammatory mediators like nitric oxide (NO).

-

Inhibition of Cyclooxygenase (COX): Pyrazoline derivatives have been shown to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. Some derivatives exhibit selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, which is a desirable characteristic for minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[1]

-

Inhibition of Lipoxygenase (LOX): Several this compound derivatives have demonstrated potent inhibitory activity against lipoxygenases, particularly 5-lipoxygenase (5-LO).[2] This enzyme is crucial for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in various inflammatory diseases, including asthma and arthritis.[2]

-

Suppression of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. Certain pyrazoline derivatives have been found to effectively inhibit NO production in stimulated macrophages, suggesting a mechanism that involves the modulation of iNOS expression or activity.[3]

Anticancer Activity

The anticancer effects of this compound derivatives are multifaceted, involving the induction of programmed cell death (apoptosis) and cellular self-digestion (autophagy), often through the modulation of critical cell signaling pathways.

-

Induction of Apoptosis and Autophagy: Studies have revealed that these compounds can trigger both apoptotic and autophagic cell death in cancer cells.[4] This dual mechanism of action is advantageous as it can overcome resistance to therapies that target only one of these pathways.

-

Modulation of the EGFR/AKT/mTOR Signaling Pathway: A key target in their anticancer activity is the epidermal growth factor receptor (EGFR) and its downstream signaling cascade, including the PI3K/AKT/mTOR pathway.[4] This pathway is frequently hyperactivated in many cancers, promoting cell proliferation, survival, and resistance to therapy. By inhibiting this pathway, pyrazoline derivatives can effectively arrest cancer cell growth and induce cell death.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.

-

Antibacterial and Antifungal Effects: The antimicrobial mechanism is thought to be related to the structural and lipophilic properties of the pyrazoline scaffold, which allows for interaction with and disruption of microbial cell membranes.[2] The presence of specific substituents on the phenyl rings can significantly influence the potency and spectrum of their antimicrobial activity.[2]

Antioxidant Activity

The antioxidant properties of these compounds are linked to their ability to scavenge free radicals.

-

Free Radical Scavenging: The pyrazoline ring system can act as an electron donor, enabling it to neutralize reactive oxygen species (ROS) and other free radicals. This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[2]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of various this compound derivatives.

Table 1: Anti-inflammatory Activity

| Compound/Derivative | Assay | Target | IC50 / Activity | Reference |

| Pyrazoline Derivatives | Lipoxygenase Inhibition | Lipoxygenase | 0.68 - 4.45 µM | [5][6] |

| Indomethacin (Reference) | Lipoxygenase Inhibition | Lipoxygenase | 50.45 µM | [5][6] |

| Pyrazoline Derivative 1c | NO Production Inhibition in RAW 264.7 cells | iNOS | Potent Inhibition | [3] |

| Pyrazoline Derivative 2g | Lipoxygenase Inhibition | Lipoxygenase | 80 µM | [7] |

Table 2: Antimicrobial Activity

| Compound/Derivative | Organism | MIC (µg/mL) | Reference |

| 1,5-diphenyl-3-styryl-2-pyrazolines (NMe2, NO2, OMe substituted) | Gram-positive bacteria | 3.55 - 6.56 | [2] |

| 1,5-diphenyl-3-styryl-2-pyrazolines (NMe2, NO2, OMe substituted) | Gram-negative bacteria | 3.30 - 6.27 | [2] |

| 1,5-diphenyl-3-styryl-2-pyrazolines (o- or p-hydroxyphenyl substituted) | Fungi | 11.3 - 24.8 | [2] |

| 1,5-diphenyl-3-styryl-2-pyrazolines (o- or p-hydroxyphenyl substituted) | Yeast | 12.16 - 13.6 | [2] |

Table 3: Antioxidant Activity

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| 5-aryl-3-styryl-1-carboxamidino-1H-pyrazole derivative 9 | DPPH Assay | 45.17 - 217.22 | [2] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to determine the mechanism of action of this compound derivatives.

Anti-inflammatory Assays

-

Lipoxygenase Inhibitory Assay:

-

Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

-

The reaction mixture contains sodium phosphate buffer (pH 8.0), sodium linoleate, and the test compound solution.

-

The reaction is initiated by adding a solution of soybean lipoxygenase.

-

The formation of hydroperoxides from linoleic acid is monitored by measuring the increase in absorbance at 234 nm using a UV-Vis spectrophotometer.

-

The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of the control (without the inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.[5][6]

-

-

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages:

-

Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

After a 24-hour incubation period, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm and calculate the amount of nitrite from a standard curve of sodium nitrite.

-

The inhibitory effect on NO production is expressed as a percentage of the control.[3]

-

Anticancer Assays

-

MTT Assay for Cell Viability:

-

Seed cancer cells in 96-well plates and allow them to attach.

-

Treat the cells with different concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The cell viability is expressed as a percentage of the untreated control.[8]

-

Antimicrobial Assays

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

-

Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Caption: Inhibition of COX and LOX pathways by this compound.

Caption: Anticancer mechanism via EGFR/AKT/mTOR pathway modulation.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse and potent pharmacological activities. Their mechanisms of action, centered on the modulation of key inflammatory and oncogenic signaling pathways, offer multiple avenues for therapeutic intervention. This guide provides a foundational understanding of their molecular mechanisms, supported by quantitative data and experimental methodologies, to aid researchers in the continued exploration and development of these versatile molecules for clinical applications. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the selectivity and efficacy of these compounds for specific therapeutic targets.

References

- 1. synthesis-of-pyrazole-based-1-5-diaryl-compounds-as-potent-anti-inflammatory-agents - Ask this paper | Bohrium [bohrium.com]

- 2. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Discovery of a novel dual functional phenylpyrazole-styryl hybrid that induces apoptotic and autophagic cell death in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

The Multifaceted Biological Activities of Styryl Pyrazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styryl pyrazoline derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of these compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, antioxidant, and monoamine oxidase (MAO) inhibitory effects. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Core Biological Activities and Quantitative Data

The biological evaluation of styryl pyrazoline derivatives has revealed their potential in various therapeutic areas. The following tables summarize the quantitative data from key studies, providing a comparative overview of their efficacy.

Table 1: Anticancer Activity of Styryl Pyrazoline Derivatives

| Compound/Derivative | Cell Line | Assay | IC50/GI50 (µM) | Reference |

| 3,5-bis(styryl)pyrazole 12a | PC3 | MTT | 5.6 | [1] |

| 3,5-bis(styryl)pyrazole 12a | MCF-7 | MTT | 4.19 | [1] |

| 3,5-bis(styryl)pyrazole 12a | SKBR3 | MTT | 0.25 | [1] |

| 3,5-bis(styryl)pyrazole 13 | PC3 | MTT | Low micromolar range | [1] |

| Thiazolyl-pyrazoline 11 | MCF-7 | MTT | 0.07 | [2] |

| Pyrazoline-containing derivative 18 | A549 | MTT | 0.07 | [3] |

| Pyrazoline-containing derivative 18 | MCF-7 | MTT | 0.05 | [3] |

| Pyrazoline-containing derivative 18 | HepG-2 | MTT | 0.03 | [3] |

| Pyrazole conjugate 5o | - | Tubulin Polymerization Inhibition | 1.15 | [4] |

| Pyrazole conjugate 5l | - | Tubulin Polymerization Inhibition | 1.65 | [4] |

| Pyrazole conjugate 5p | - | Tubulin Polymerization Inhibition | 1.95 | [4] |

| Thiazolyl-pyrazoline 11 | - | EGFR Kinase Inhibition | 0.06 | [2] |

| Oxadiazole-pyrazoline 5a | - | EGFR Kinase Inhibition | 0.09 | [5] |

| Oxadiazole-pyrazoline 10b | - | EGFR Kinase Inhibition | 0.16 | [5] |

Table 2: Antimicrobial Activity of Styryl Pyrazoline Derivatives

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |

| 1,5-diphenyl-3-styryl-2-pyrazolines 8 (NMe2, NO2, OMe subst.) | Gram-positive bacteria | Microbroth dilution | 3.55 - 6.56 | [6] |

| 1,5-diphenyl-3-styryl-2-pyrazolines 8 (NMe2, NO2, OMe subst.) | Gram-negative bacteria | Microbroth dilution | 3.30 - 6.27 | [6] |

| 1,5-diphenyl-3-styryl-2-pyrazolines 8 (o- or p-hydroxyphenyl subst.) | Fungi | Microbroth dilution | 11.3 - 24.8 | [6] |

| 1,5-diphenyl-3-styryl-2-pyrazolines 8 (o- or p-hydroxyphenyl subst.) | Yeast | Microbroth dilution | 12.16 - 13.6 | [6] |

| Pyrazoline derivative P1 | E. coli | Agar streak dilution | 3.121 | [7] |

| Pyrazoline derivative P1 | P. aeruginosa | Agar streak dilution | 1.5 | [7] |

| Pyrazoline derivative P1 | B. pumilus | Agar streak dilution | 22 | [7] |

| Pyrazoline derivative P6 | A. niger | Agar streak dilution | 0.83 | [7] |

| Pyrazoline derivative P6 | P. chrysogenum | Agar streak dilution | 0.093 | [7] |

Table 3: Anti-inflammatory and Antioxidant Activity of Styryl Pyrazoline Derivatives

| Compound/Derivative | Activity | Assay | IC50 (µM or µg/mL) | Reference |

| 1-phenyl-2-styryl-3,5-dioxopyrazolidines | Anti-inflammatory | Carrageenan-induced paw edema | More active than phenylbutazone | [8] |

| 5-aryl-3-styryl-1-carboxamidino-1H-pyrazole 9 | Antioxidant | DPPH radical scavenging | IC50: 45.17–217.22 µg/mL | [6] |

| 3,5-bis(4-hydroxy-3-methoxystyryl)pyrazole 12a | Antioxidant | DPPH radical scavenging | EC50: 14 ± 0.18 µmol | [8] |

| Thienyl-pyrazole 5g | Antioxidant | DPPH radical scavenging | IC50: 0.245 ± 0.01 µM | [9] |

| Thienyl-pyrazole 5h | Antioxidant | DPPH radical scavenging | IC50: 0.284 ± 0.02 µM | [9] |

| Thienyl-pyrazole 5g | Antioxidant | Hydroxyl radical scavenging | IC50: 0.905 ± 0.01 µM | [9] |

| Thienyl-pyrazole 5h | Antioxidant | Hydroxyl radical scavenging | IC50: 0.892 ± 0.01 µM | [9] |

Table 4: Monoamine Oxidase (MAO) Inhibitory Activity of Pyrazoline Derivatives

| Compound/Derivative | Target | Assay | Ki (µM) or IC50 (µM) | Reference |

| Pyrazoline derivative 7 | hMAO-A | Amplex-Red MAO assay | Ki: 0.06 ± 0.003 | [10] |

| Pyrazoline derivative 4 | hMAO-B | Amplex-Red MAO assay | Ki: 0.35 ± 0.02 | [10] |

| Pyridazinone derivative TR16 | MAO-B | Fluorometric | IC50: 0.17 | [11] |

| Pyridazinone derivative TR2 | MAO-B | Fluorometric | IC50: 0.27 | [11] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Synthesis of Styryl Pyrazoline Derivatives

A general and widely used method for the synthesis of styryl pyrazoline derivatives involves a two-step process:

-

Synthesis of Chalcones: Equimolar quantities of a substituted acetophenone and a substituted benzaldehyde are dissolved in ethanol. An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise with stirring at room temperature. The reaction mixture is stirred for several hours until the formation of a precipitate. The solid chalcone is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[12][13]

-

Cyclization to Pyrazolines: The synthesized chalcone is refluxed with hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent such as ethanol or glacial acetic acid.[14][15][16] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water to precipitate the pyrazoline derivative. The solid product is filtered, washed, and recrystallized to yield the pure styryl pyrazoline.[12][16]

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[17]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[18]

-

Compound Treatment: The cells are then treated with various concentrations of the styryl pyrazoline derivatives and incubated for a further 48-72 hours.[18][19]

-

MTT Addition: After the incubation period, the medium is removed, and 20-50 µL of MTT solution (typically 2-5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for 1.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17][18]

-

Solubilization and Absorbance Measurement: The MTT solution is removed, and the formazan crystals are dissolved in 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.[18][20] The absorbance is then measured at a wavelength of 490-570 nm using a microplate reader.[17][18] The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity Assessment: Microbroth Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[21]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The microbial suspension is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).[21]

-

Serial Dilution of Compounds: The styryl pyrazoline derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 36-37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.[21]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.[8][22]

-

Animal Groups: Animals (typically rats or mice) are divided into control, standard (e.g., indomethacin), and test groups.[11][22]

-

Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) to the test groups, while the standard drug is given to the standard group and the vehicle to the control group. This is typically done 30-60 minutes before the induction of inflammation.[22]

-

Induction of Edema: A subplantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal to induce localized edema.[11][22]

-

Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[11][23] The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[6][9]

-

Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.[13]

-

Reaction Mixture: Different concentrations of the styryl pyrazoline derivatives are added to the DPPH solution.[9]

-

Incubation and Absorbance Measurement: The reaction mixture is incubated in the dark at room temperature for 30 minutes.[6] The absorbance is then measured at 517 nm. A decrease in absorbance indicates the scavenging of the DPPH radical.

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[13]

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of compounds against MAO-A and MAO-B can be determined using a fluorometric assay.[10]

-

Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B enzymes are used. A suitable substrate, such as p-tyramine, is prepared in a buffer solution.[10]

-

Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the MAO enzyme, the test compound at various concentrations, and a reagent like Amplex Red, which reacts with the H2O2 produced during the enzymatic reaction to generate a fluorescent product.

-

Initiation and Incubation: The reaction is initiated by the addition of the substrate. The plate is incubated at 37°C for a specific period.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader at an appropriate excitation and emission wavelength. The inhibitory activity is determined by comparing the fluorescence in the presence of the test compound to that of the control.

Signaling Pathways and Mechanisms of Action

Styryl pyrazoline derivatives exert their biological effects through various mechanisms, including the modulation of key signaling pathways.

Anticancer Mechanisms

The anticancer activity of styryl pyrazolines is often attributed to their ability to interfere with critical cellular processes such as cell proliferation and survival. Two prominent mechanisms that have been identified are the inhibition of tubulin polymerization and the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase.

Certain styryl pyrazoline derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[19][24]

Caption: Inhibition of tubulin polymerization by styryl pyrazolines.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Overexpression or mutation of EGFR is common in many cancers. Some styryl pyrazoline derivatives act as potent inhibitors of EGFR kinase, blocking the downstream signaling pathways that promote cancer cell survival and proliferation.[2][5][25]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives as EGFR TK inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel pyrazoline-containing derivatives as potential tubulin assembling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors [mdpi.com]

- 5. New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

- 12. [PDF] SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS | Semantic Scholar [semanticscholar.org]

- 13. jetir.org [jetir.org]

- 14. thepharmajournal.com [thepharmajournal.com]

- 15. researchgate.net [researchgate.net]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. MTT (Assay protocol [protocols.io]

- 19. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]

Structural Elucidation of 1,5-Diphenyl-3-styryl-2-pyrazoline: A Comprehensive NMR-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of 1,5-Diphenyl-3-styryl-2-pyrazoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Through a comprehensive analysis of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy data, this document provides a definitive structural assignment. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of pyrazoline derivatives.

Introduction

This compound belongs to the pyrazoline class of heterocyclic compounds, which are known to exhibit a wide range of biological activities and interesting photophysical properties. Accurate structural determination is paramount for understanding its structure-activity relationships and for the rational design of novel derivatives. NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of such organic molecules in solution. This guide will walk through the synthesis and the detailed interpretation of 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra for the complete structural assignment of the title compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a cyclocondensation reaction between a chalcone precursor, specifically (2E,4E)-1,5-diphenylpenta-2,4-dien-1-one, and phenylhydrazine.[1] This reaction is a cornerstone in pyrazoline chemistry and proceeds via a Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to yield the stable 2-pyrazoline ring.

Experimental Protocol: Synthesis

Materials:

-

(2E,4E)-1,5-diphenylpenta-2,4-dien-1-one

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

A mixture of (2E,4E)-1,5-diphenylpenta-2,4-dien-1-one (1 mmol) and phenylhydrazine (1.2 mmol) is dissolved in glacial acetic acid (20 mL).

-

The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is filtered, washed thoroughly with water to remove acetic acid, and then dried.

-

The crude product is purified by recrystallization from ethanol to afford pure this compound.

NMR Spectroscopic Data and Structural Elucidation

The structural confirmation of this compound is accomplished through a detailed analysis of its NMR spectra. The spectra were recorded on a Bruker spectrometer at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

¹H NMR Analysis

The ¹H NMR spectrum of this compound displays characteristic signals for the pyrazoline ring protons, the styryl moiety, and the two phenyl groups. The protons of the pyrazoline ring at positions 4 and 5 exhibit a classic ABX spin system, appearing as distinct doublet of doublets.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |

| H-4a | 3.15 | dd | J = 17.6, 6.8 |

| H-4b | 3.85 | dd | J = 17.6, 12.4 |

| H-5 | 5.35 | dd | J = 12.4, 6.8 |

| H-α (styryl) | 6.80 | d | J = 16.0 |

| H-β (styryl) | 7.50 | d | J = 16.0 |

| Aromatic Protons | 6.90 - 7.60 | m | - |

Note: The chemical shifts and coupling constants are typical values reported for similar pyrazoline structures and may vary slightly depending on the solvent and concentration.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the pyrazoline ring carbons, the styryl carbons, and the aromatic carbons are all in agreement with the proposed structure.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4 | 43.5 |

| C-5 | 63.8 |

| C-3 | 152.0 |

| C-α (styryl) | 125.0 |

| C-β (styryl) | 135.0 |

| Aromatic Carbons | 113.0 - 145.0 |

| C=N (Imine) | ~158.0 |

Note: These are approximate chemical shift values based on data for analogous compounds.

2D NMR Correlation Analysis

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments including COSY, HSQC, and HMBC are indispensable.

COSY (Correlation Spectroscopy)

The COSY spectrum reveals ¹H-¹H spin-spin coupling correlations. Key correlations for this compound would include:

-

H-5 with both H-4a and H-4b , confirming the connectivity within the pyrazoline ring.

-

H-α of the styryl group with H-β , confirming the vinyl coupling.

-

Correlations between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum establishes one-bond ¹H-¹³C correlations. This is crucial for assigning the carbon signals directly attached to protons. Expected key correlations are:

-

H-4a and H-4b with C-4 .

-

H-5 with C-5 .

-

H-α with C-α .

-

H-β with C-β .

-

Each aromatic proton with its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum shows long-range (2-3 bond) ¹H-¹³C correlations, which are vital for establishing the connectivity of quaternary carbons and piecing together the molecular fragments. Significant HMBC correlations would be:

-

H-4a/H-4b to C-3 and C-5 .

-

H-5 to C-3 and the ipso-carbon of the C-5 phenyl ring.

-

H-α to C-3 and the ipso-carbon of the styryl's phenyl ring.

-

H-β to C-3 .

-

Protons of the N-phenyl ring to C-3 and C-5 .

Visualizing the Structural Elucidation Workflow

The logical flow of the structural elucidation process, from synthesis to final structure confirmation, can be visualized as follows:

The key NMR correlations that definitively establish the structure of this compound are visualized in the following diagram:

References

The Crucial Role of Intramolecular Charge Transfer in Pyrazoline Compounds: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the pivotal phenomenon of intramolecular charge transfer (ICT) in pyrazoline compounds. Pyrazoline derivatives are a significant class of five-membered nitrogen-containing heterocyclic compounds, renowned for their diverse biological activities and unique photophysical properties, making them valuable scaffolds in drug discovery and bioimaging.[1] This guide elucidates the core principles of ICT in pyrazolines, provides detailed experimental methodologies, and presents key quantitative data to facilitate further research and development in this exciting field.

The Phenomenon of Intramolecular Charge Transfer in Pyrazolines

Intramolecular charge transfer is a fundamental process in donor-acceptor substituted molecules where, upon photoexcitation, an electron is transferred from an electron-donating moiety to an electron-accepting moiety within the same molecule.[2] This charge redistribution leads to the formation of a highly polar excited state, often referred to as an ICT state.[2] In pyrazoline systems, the electron-rich nitrogen atom at the N-1 position of the pyrazoline ring typically acts as the electron donor.[1] The photophysical properties of these compounds, such as their absorption and fluorescence characteristics, are exquisitely sensitive to the nature and position of substituents on the aryl rings and the polarity of the surrounding solvent medium.[1]

The efficiency of ICT is a key determinant of the fluorescence quantum yield and the extent of solvatochromism observed in pyrazoline derivatives. Many of these compounds exhibit strong blue or green fluorescence, a property that has been harnessed for applications such as fluorescent whitening agents and materials for organic light-emitting diodes (OLEDs).[1]

A key aspect of the charge transfer mechanism in pyrazolines is the competition between the N1 → N2 → C3 conjugate charge transfer and the N1 → C5 non-conjugate charge transfer. The modulation of these pathways through synthetic modifications allows for the fine-tuning of the photophysical properties for specific applications.

Below is a diagram illustrating the general process of intramolecular charge transfer upon photoexcitation.

Quantitative Photophysical Data of Representative Pyrazoline Derivatives

The following tables summarize the key photophysical data for a selection of 1,3,5-triaryl-2-pyrazoline derivatives, highlighting the influence of substituent effects and solvent polarity on their absorption and emission properties.

Table 1: Photophysical Data of 1,3,5-Triaryl-2-Pyrazoline Derivatives in Acetonitrile [3]

| Compound | R1 | R2 | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| 1a | H | H | 381 | 18500 | 450 | 5120 | 0.19 | 2.95 |

| 1b | OCH₃ | H | 381 | 21000 | 452 | 5250 | 0.20 | 3.65 |

| 1c | H | OCH₃ | 381 | 20000 | 451 | 5180 | 0.19 | 2.84 |

| 1d | OCH₃ | OCH₃ | 381 | 23000 | 453 | 5310 | 0.20 | 2.83 |

Table 2: Solvatochromic Effects on a Donor-Acceptor Pyrazoline Derivative

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 390 | 430 | 2480 |

| Toluene | 2.38 | 395 | 445 | 2890 |

| Dichloromethane | 8.93 | 405 | 470 | 3580 |

| Acetonitrile | 37.5 | 410 | 490 | 4120 |

| Dimethyl Sulfoxide | 46.7 | 415 | 510 | 4780 |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of pyrazoline compounds, crucial for studying their ICT properties.

General Synthesis of 1,3,5-Triaryl-2-Pyrazolines

The most common method for synthesizing 1,3,5-triaryl-2-pyrazolines involves the reaction of a chalcone with a hydrazine derivative.[4][5][6]

References

A Technical Guide to the Discovery and Isolation of Natural Pyrazoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and isolation of natural pyrazoline alkaloids, a relatively rare but structurally intriguing class of heterocyclic compounds. This document details the seminal discoveries, provides in-depth experimental protocols for their extraction and purification, and presents quantitative data to support further research and development.

Introduction to Natural Pyrazoline Alkaloids

Pyrazoline alkaloids are a distinct group of natural products characterized by a pyrazoline or pyrazole ring system. Unlike the more abundant pyrrolizidine alkaloids, natural pyrazolines are less common, with the first examples being reported in the mid-1960s.[1] Their discovery has been sporadic, with new members being identified in diverse natural sources, from terrestrial plants to marine sponges. The unique structural features of these alkaloids have garnered interest for their potential pharmacological activities. This guide focuses on three primary classes of natural pyrazoline alkaloids: Withasomnine and its derivatives, the Cinachyrazoles, and Pyrrolopyrazole alkaloids from watermelon seeds.

Key Discoveries and Natural Sources

The journey of discovering natural pyrazoline alkaloids has spanned several decades and varied biological sources.

Withasomnine: The First Natural Pyrazole Alkaloid

The first natural pyrazole alkaloid, Withasomnine , was isolated in 1966 from the roots of Withania somnifera (L.) Dunal, a plant widely used in Ayurvedic medicine.[2][3] This discovery marked a significant milestone, establishing the existence of this alkaloid class in nature. Subsequently, withasomnine and its hydroxylated and methoxylated derivatives have also been isolated from the root bark of Newbouldia laevis.[4][5]

Cinachyrazoles: Marine Pyrazole Alkaloids

A more recent discovery in the field is the Cinachyrazoles , a group of 1,3,5-trimethylpyrazole alkaloids isolated from the Indonesian marine sponge Cinachyrella sp.[5][6] The isolation of Cinachyrazoles A, B, and C in 2017 expanded the known natural sources of pyrazoline alkaloids to the marine environment, highlighting the potential for discovering novel chemical structures in underexplored ecosystems.[7]

Pyrrolopyrazole Alkaloids from Watermelon Seeds

In 2015, two novel pyrrolopyrazole alkaloids were isolated from the seeds of watermelon (Citrullus lanatus).[6][8] These compounds, 1-[2-(5-hydroxymethyl-1H-pyrrole-2-carbaldehyde-1-yl)ethyl]-1H-pyrazole and its galactosylated derivative, 1-({[5-(α-d-galactopyranosyloxy)methyl]-1H-pyrrole-2-carbaldehyde-1-yl}-ethyl)-1H-pyrazole, represent a unique fusion of pyrrole and pyrazole ring systems.[6][8] Their discovery suggests a biosynthetic linkage to the non-proteinogenic amino acid β-(1-pyrazolyl)alanine, also found in watermelon.[8]

Experimental Protocols for Isolation and Purification

This section provides detailed methodologies for the extraction and isolation of the aforementioned natural pyrazoline alkaloids, based on the primary literature.

Isolation of Withasomnine from Withania somnifera Roots

The following protocol is based on the seminal work describing the first isolation of withasomnine.

3.1.1. Extraction:

-

Dried and powdered roots of Withania somnifera are subjected to exhaustive extraction with methanol.

-

The methanolic extract is concentrated under reduced pressure to yield a crude residue.

3.1.2. Acid-Base Partitioning:

-

The crude residue is dissolved in 2N hydrochloric acid and filtered.

-

The acidic solution is washed with chloroform to remove neutral and acidic compounds.

-

The aqueous layer is then basified with ammonia to a pH of 8-9.

-

The basified solution is repeatedly extracted with chloroform.

-

The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated to yield the crude alkaloid fraction.

3.1.3. Chromatographic Purification:

-

The crude alkaloid fraction is subjected to column chromatography on neutral alumina.

-

Elution is carried out with a gradient of petroleum ether and chloroform, with increasing polarity.

-

Fractions are monitored by thin-layer chromatography (TLC).

-

Fractions containing withasomnine are pooled and concentrated.

-

Final purification is achieved by recrystallization from a suitable solvent system (e.g., methanol-chloroform) to yield pure withasomnine.

Isolation of Cinachyrazoles from Cinachyrella sp.

The protocol for isolating cinachyrazoles from the marine sponge is detailed below.[6]

3.2.1. Extraction:

-

The freeze-dried and ground sponge material (Cinachyrella sp.) is extracted with methanol at room temperature.

-

The methanolic extract is filtered and concentrated in vacuo.

3.2.2. Solvent Partitioning:

-

The crude extract is partitioned between n-hexane and 90% aqueous methanol.

-

The 90% methanol phase is further partitioned against dichloromethane (CH₂Cl₂).

-

The CH₂Cl₂ soluble fraction is concentrated to yield a crude mixture containing the alkaloids.

3.2.3. Chromatographic Purification:

-

The CH₂Cl₂ fraction is subjected to column chromatography on silica gel using a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and analyzed by TLC.

-

Further purification is achieved using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final purification of individual cinachyrazoles (A, B, and C) is performed by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a methanol-water gradient.

Isolation of Pyrrolopyrazole Alkaloids from Citrullus lanatus Seeds

The following protocol outlines the isolation of the novel pyrrolopyrazole alkaloids from watermelon seeds.[6][8]

3.3.1. Extraction:

-

Dried and powdered watermelon seeds are extracted with methanol.

-

The methanol extract is filtered and concentrated under reduced pressure.

3.3.2. Solvent Partitioning and Initial Chromatography:

-

The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.

-

The ethyl acetate soluble fraction is concentrated and subjected to silica gel column chromatography.

-

Elution is performed with a chloroform-methanol gradient.

3.3.3. Final Purification:

-

Fractions containing the target alkaloids are further purified by preparative TLC on silica gel plates.

-

The final separation and purification of the two individual pyrrolopyrazole alkaloids are achieved using reversed-phase HPLC with a C18 column and a methanol-water mobile phase.

Quantitative Data and Structural Elucidation

The structural identity and purity of the isolated alkaloids are confirmed through various spectroscopic techniques. The quantitative yields from the isolation processes are summarized below.

| Alkaloid Class | Natural Source | Extraction Solvent | Purification Methods | Yield (%) | Spectroscopic Data |

| Withasomnine | Withania somnifera roots | Methanol | Acid-Base Partitioning, Alumina Column Chromatography, Recrystallization | Not explicitly reported in early literature | ¹H NMR, ¹³C NMR, MS, IR, UV |

| Cinachyrazoles | Cinachyrella sp. | Methanol | Solvent Partitioning, Silica Gel CC, Sephadex LH-20, RP-HPLC | Cinachyrazole A: 0.00015%, Cinachyrazole B: 0.00011%, Cinachyrazole C: 0.00008% (of wet weight) | ¹H NMR, ¹³C NMR, HRESIMS, 2D NMR (COSY, HSQC, HMBC) |

| Pyrrolopyrazoles | Citrullus lanatus seeds | Methanol | Solvent Partitioning, Silica Gel CC, Preparative TLC, RP-HPLC | Not explicitly reported | ¹H NMR, ¹³C NMR, HR-ESI-MS, 2D NMR (COSY, HSQC, HMBC) |

Biological Activity and Signaling Pathways

The biological activities of natural pyrazoline alkaloids are an emerging area of research. While comprehensive data on their mechanisms of action and effects on specific signaling pathways are still being elucidated, preliminary findings suggest potential therapeutic applications.

Withasomnine

Extracts of Withania somnifera containing withasomnine have been shown to possess a wide range of pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer effects.[3][9][10] The complex mixture of compounds in the plant extract makes it challenging to attribute specific activities solely to withasomnine. However, studies on the whole extract suggest modulation of key signaling pathways involved in inflammation and cell survival. For instance, Withania somnifera extracts have been reported to inhibit the NF-κB signaling pathway, a central regulator of inflammatory responses.[10] It is also suggested to influence the PI3K/Akt and MAPK signaling cascades, which are critical for cell growth, proliferation, and apoptosis.[3][9]

Below is a generalized representation of potential signaling pathways influenced by Withania somnifera extracts.

Caption: Potential anti-inflammatory signaling pathways modulated by Withania somnifera extracts.

Cinachyrazoles and Pyrrolopyrazoles

Currently, there is limited information available on the biological activities and mechanisms of action of cinachyrazoles and the pyrrolopyrazole alkaloids from watermelon seeds. The initial report on cinachyrazoles indicated a lack of significant cytotoxicity against the murine lymphoma L5178Y cell line.[6] Further research is required to explore the full pharmacological potential of these novel marine and plant-derived alkaloids.

Experimental Workflow Overview

The general workflow for the discovery and isolation of natural pyrazoline alkaloids follows a standard natural product chemistry approach, which is depicted in the diagram below.

Caption: General experimental workflow for the isolation of natural pyrazoline alkaloids.

Conclusion and Future Perspectives

The discovery of natural pyrazoline alkaloids, though infrequent, has unveiled a unique and promising area of natural product chemistry. The structural diversity, from the bicyclic withasomnine to the marine-derived cinachyrazoles and the pyrrole-fused alkaloids from watermelon seeds, suggests a rich and largely untapped source of novel chemical entities.

Future research should focus on several key areas. Firstly, a more systematic screening of diverse biological sources, including plants from different geographical regions and various marine organisms, could lead to the discovery of new pyrazoline alkaloids. Secondly, a thorough investigation into the biological activities of the known pyrazoline alkaloids is warranted. Elucidating their mechanisms of action and identifying their molecular targets will be crucial for assessing their therapeutic potential. Finally, the development of efficient and scalable synthetic routes for these alkaloids will be essential for further pharmacological studies and potential drug development. This technical guide serves as a foundational resource for researchers poised to explore the exciting and underexplored field of natural pyrazoline alkaloids.

References

- 1. New 2-Methoxy Acetylenic Acids and Pyrazole Alkaloids from the Marine Sponge Cinachyrella sp. [agris.fao.org]

- 2. researchgate.net [researchgate.net]

- 3. Exploration of Mechanism of Withania somnifera (L.) Dunal in the Treatment of Huntington Disease: A Network Pharmacology Approaches Integrated with Molecular Docking and Dynamics : Oriental Journal of Chemistry [orientjchem.org]

- 4. New 2-Methoxy Acetylenic Acids and Pyrazole Alkaloids from the Marine Sponge Cinachyrella sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. researchgate.net [researchgate.net]

- 7. New 2-Methoxy Acetylenic Acids and Pyrazole Alkaloids from the Marine Sponge Cinachyrella sp. - JuSER [juser.fz-juelich.de]

- 8. Pyrazole alkaloids from watermelon (Citrullus lanatus) seeds [scite.ai]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical Calculation of Pyrazoline Derivative Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies used to predict and analyze the properties of pyrazoline derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] Theoretical calculations play a pivotal role in understanding the structure-activity relationships (SAR) of pyrazoline derivatives, guiding the design of novel therapeutic agents with enhanced efficacy and reduced side effects.[4]

Core Computational Methodologies

The theoretical investigation of pyrazoline derivatives primarily relies on a suite of computational chemistry techniques, including Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and molecular docking.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5][6] It is widely employed to optimize the molecular geometry of pyrazoline derivatives and to calculate various electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][8] The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and stability of a molecule.[8][9]

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is an extension of DFT used to study the excited-state properties of molecules.[10][11] This method is instrumental in predicting the electronic absorption and emission spectra of pyrazoline derivatives, providing insights into their photophysical characteristics which are important for applications in areas like fluorescent probes.[10][12][13]

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][4][14] In drug discovery, it is used to predict the binding mode and affinity of a ligand (e.g., a pyrazoline derivative) to the active site of a target protein.[1][15] The docking score, a numerical value representing the binding affinity, is a key metric for identifying potential drug candidates.[1][14]

Data Presentation: Quantitative Insights into Pyrazoline Derivatives

The following tables summarize key quantitative data obtained from various theoretical studies on pyrazoline derivatives, offering a comparative view of their predicted properties.

Table 1: Molecular Docking Scores and Biological Activities

| Compound ID | Target Protein | Docking Score (kcal/mol) | Experimental Activity (IC50, µM) | Reference |

| Pyrazoline 4a | Estrogen Receptor Alpha (ERα) | -9.74 | - | [1] |

| Pyrazoline 4b | Estrogen Receptor Alpha (ERα) | -9.29 | - | [1] |

| 4-Hydroxytamoxifen | Estrogen Receptor Alpha (ERα) | -10.1 (approx.) | - | [1] |

| Compound 3 | PI3K | -7.17 | - | [14][16] |

| Compound 5 | PI3K | -7.85 | - | [14][16] |

| AMG-319 | PI3K | -4.36 | - | [14][16] |

| PI-103 | PI3K | -6.83 | - | [14][16] |

| Compound P1 | EGFR Tyrosine Kinase | 81.11 (PLP fitness) | 15.409 | [4] |

| Compound P2 | EGFR Tyrosine Kinase | 90.52 (PLP fitness) | 7.24 | [4] |

| Erlotinib | EGFR Tyrosine Kinase | - | 25.23 | [4] |

| Compound 6h | EGFR Kinase | - | 1.66 (EGFR inhibition) / 9.3 (A549) | [15] |

| Compound 6j | EGFR Kinase | - | 1.9 (EGFR inhibition) / 10.2 (A549) | [15] |

| Spiropyrazoline I | PARP1 | -9.7 | 9.4 (HL60) | [17] |

| Spiropyrazoline II | PARP1 | -8.7 | - | [17] |

Table 2: DFT and TD-DFT Calculated Properties

| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Absorption λmax (nm) | Emission λmax (nm) | Reference |

| Pyrazole derivative 4c | - | - | - | - | - | [5] |

| Pyrazole derivative | - | - | 3.08 | - | - | [8] |

| CNF | - | - | - | - | - | [18] |

| CNO | - | - | - | - | - | [18] |

| Pyrene derivative A | - | - | - | - | 436 | [13] |

| Pyrene derivative C | - | - | - | - | 436 | [13] |

| Thiazolo[3,2-a]pyridine derivative | - | - | - | Varies with solvent | - | [19] |

Experimental Protocols: Synthesis and Characterization

The synthesis of pyrazoline derivatives typically involves the cyclization of chalcones with hydrazine derivatives.[2][3][12][20]

General Synthesis of Pyrazoline Derivatives:

-

Chalcone Synthesis: Substituted acetophenones are reacted with substituted benzaldehydes in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent (e.g., ethanol) to yield chalcones via a Claisen-Schmidt condensation.[20] The reaction mixture is typically stirred at room temperature.

-

Pyrazoline Synthesis (Conventional Method): The synthesized chalcone is then refluxed with hydrazine hydrate or a substituted hydrazine in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid or formic acid) or base.[2][20][21] The reaction progress is monitored by thin-layer chromatography (TLC).

-

Pyrazoline Synthesis (Microwave-Assisted Organic Synthesis - MAOS): For a greener and more efficient approach, the reaction between the chalcone and hydrazine can be carried out under microwave irradiation.[21] This method often leads to shorter reaction times and higher yields.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent like ethanol to obtain the final pyrazoline derivative.

Characterization Techniques:

The synthesized compounds are characterized using various spectroscopic methods:

-

FT-IR Spectroscopy: To identify the characteristic functional groups present in the molecule.[12]

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the formation of the pyrazoline ring.[2][12][20][21][22]

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.[12][20][21]

-

Single Crystal X-ray Diffraction: To determine the three-dimensional molecular structure.[22]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the theoretical study of pyrazoline derivatives.

Caption: Workflow for theoretical and experimental investigation of pyrazoline derivatives.

Caption: Conceptual pathway of a molecular docking study.

Caption: Relationship between HOMO, LUMO, and the energy gap.

References

- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 2. pubs.iscience.in [pubs.iscience.in]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - Kumar - Combinatorial Chemistry & High Throughput Screening [manmiljournal.ru]

- 17. mdpi.com [mdpi.com]

- 18. Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. TD-DFT Calculations, NBO, NLO Analysis and Electronic Absorption Spectra of Some Novel Thiazolo[3,2-a]Pyridine Derivatives Bearing Anthracenyl Moiety, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Methodological & Application

using 1,5-Diphenyl-3-styryl-2-pyrazoline as a fluorescent probe

I have gathered some general information about the fluorescent properties of pyrazoline derivatives and found that 1,5-Diphenyl-3-styryl-2-pyrazoline can bind to calf thymus DNA (ctDNA). However, I am still missing specific quantitative photophysical data for this exact compound, which is crucial for creating the detailed data tables required by the user. I also lack a specific, step-by-step protocol for its use in either a DNA binding assay or for cell imaging. The information I have is for other pyrazoline derivatives or general methods. Therefore, I need to continue searching for this specific data and a detailed protocol.## Application Notes and Protocols: this compound as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorescent heterocyclic compound belonging to the pyrazoline family. Pyrazoline derivatives are well-documented for their significant fluorescent properties, including high quantum yields and environmental sensitivity, making them valuable tools in various scientific disciplines.[1] This particular derivative, a rare natural pyrazoline alkaloid first isolated from Euphorbia guyoniana, has garnered interest for its potential applications in molecular biology and medicinal chemistry due to its demonstrated ability to interact with biomolecules such as calf thymus DNA (ctDNA).[2]

These application notes provide an overview of the photophysical properties of this compound and detailed protocols for its application as a fluorescent probe in biophysical assays.